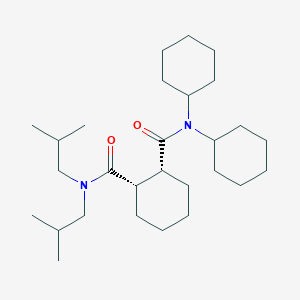
Lithium ionophore III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium ionophore III involves multiple steps, including the preparation of the di-imide structure. The process typically starts with the reaction of cyclohexane-1,2-dicarboxylic anhydride with amines to form the di-imide . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium ionophore III primarily undergoes complexation reactions with lithium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable di-imide structure .
Common Reagents and Conditions: The complexation reactions involve lithium salts, such as lithium chloride or lithium perchlorate, in organic solvents like dichloromethane or acetonitrile. The reactions are usually carried out at room temperature .
Major Products: The major product of these reactions is the lithium-ion complex, which is highly selective and stable. This complex is used in various applications, including ion-selective electrodes .
Applications De Recherche Scientifique
Lithium ionophore III has a wide range of applications in scientific research:
Mécanisme D'action
Lithium ionophore III functions by selectively binding to lithium ions through its di-imide structure. The ionophore forms a stable complex with lithium ions, facilitating their transport across lipid bilayers or their detection in ion-selective electrodes . The molecular targets include lithium ions, and the pathways involved are primarily related to ion transport and detection .
Comparaison Avec Des Composés Similaires
- Lithium ionophore VIII
- Macrocyclic trinuclear complexes of methoxy-substituted arene ruthenium bridged by 2,3-pyridinediolate
Comparison: Lithium ionophore III is unique due to its noncyclic di-imide structure, which provides high selectivity for lithium ions. In contrast, lithium ionophore VIII and macrocyclic trinuclear complexes have different structural features and selectivity profiles . This compound’s stability and selectivity make it particularly suitable for applications in ion-selective electrodes .
Propriétés
Formule moléculaire |
C28H50N2O2 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(1S,2R)-2-N,2-N-dicyclohexyl-1-N,1-N-bis(2-methylpropyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C28H50N2O2/c1-21(2)19-29(20-22(3)4)27(31)25-17-11-12-18-26(25)28(32)30(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h21-26H,5-20H2,1-4H3/t25-,26+/m0/s1 |
Clé InChI |
QGKITQHJONXIQV-IZZNHLLZSA-N |
SMILES isomérique |
CC(C)CN(CC(C)C)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















